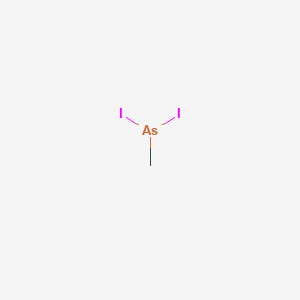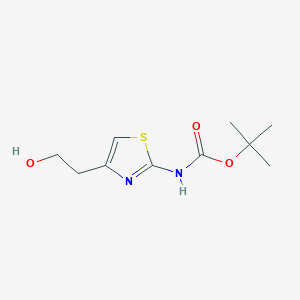
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate, also known as TBETC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBETC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also modulates the expression of various genes involved in lipid metabolism and glucose homeostasis.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a protective effect on the brain by reducing neuroinflammation and oxidative stress. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is stable under normal laboratory conditions and can be stored for long periods of time. However, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. One area of research is the development of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate analogs with improved pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. Further studies are also needed to investigate the potential use of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in human clinical trials.
Conclusion:
In conclusion, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its diverse biological activities make it an attractive target for drug development. The synthesis method of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate as a therapeutic agent.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been studied for its potential use in the treatment of diabetes and obesity.
Propiedades
Número CAS |
147284-02-4 |
|---|---|
Nombre del producto |
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate |
Fórmula molecular |
C10H16N2O3S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
Clave InChI |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Sinónimos |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
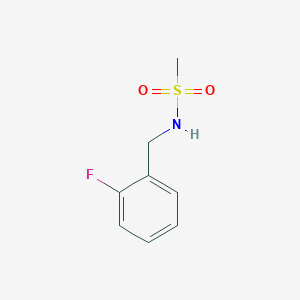
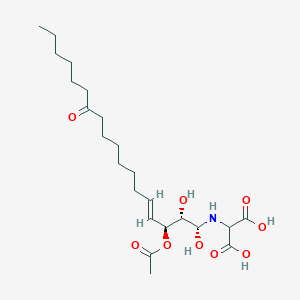
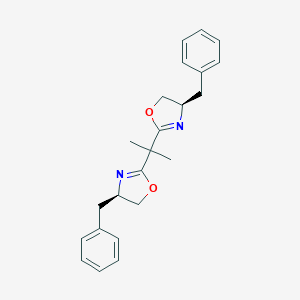
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
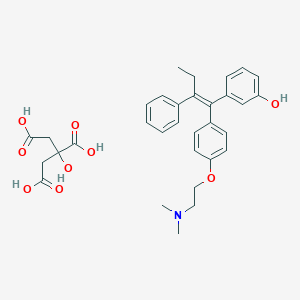
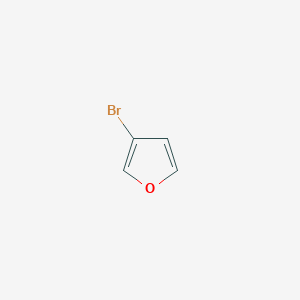
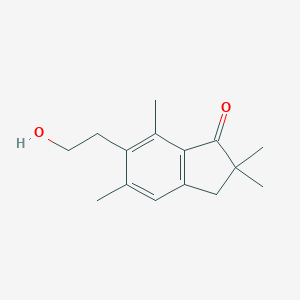
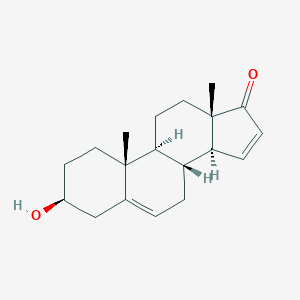
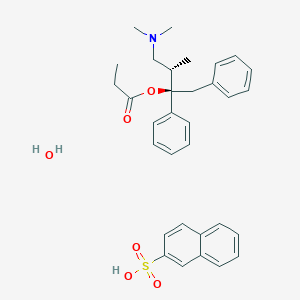
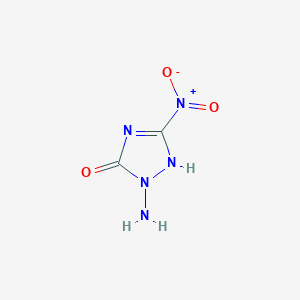
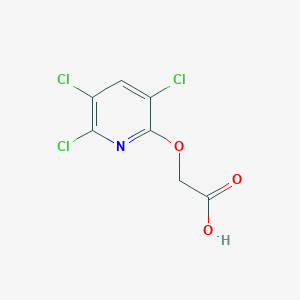
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
